2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes a fluorinated aromatic ring and a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound can be used in the development of boron-based drugs and imaging agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylaniline
Uniqueness
2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .
Properties
Molecular Formula |
C12H16BFO2 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H16BFO2/c1-9-4-5-10(11(14)6-9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
InChI Key |
FPPDUQXOLHOEMM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C)F |
Origin of Product |
United States |
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